(S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC20527366
InChI: InChI=1S/C15H19N3O2S/c1-15(2,3)20-14(19)18-8-6-12(10-18)21-13-11(9-16)5-4-7-17-13/h4-5,7,12H,6,8,10H2,1-3H3/t12-/m0/s1
SMILES:
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4 g/mol

(S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC20527366

Molecular Formula: C15H19N3O2S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H19N3O2S
Molecular Weight 305.4 g/mol
IUPAC Name tert-butyl (3S)-3-(3-cyanopyridin-2-yl)sulfanylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H19N3O2S/c1-15(2,3)20-14(19)18-8-6-12(10-18)21-13-11(9-16)5-4-7-17-13/h4-5,7,12H,6,8,10H2,1-3H3/t12-/m0/s1
Standard InChI Key MHUBHRNNTDDAAS-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=C(C=CC=N2)C#N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)SC2=C(C=CC=N2)C#N

Introduction

(S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in medicinal chemistry. It features a pyrrolidine ring, a cyano group, and a pyridine moiety linked through a sulfur atom, along with a tert-butyl ester group. This unique combination of functional groups contributes to its distinct chemical properties and biological activities.

Synthesis

The synthesis of (S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves multi-step reactions. These processes require careful control of reaction conditions such as temperature, time, and pH to achieve high yields and purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the synthesis and confirm the product's identity.

Biological Activities and Potential Applications

Compounds with similar structures to (S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The presence of the cyano and pyridine groups suggests potential reactivity and biological activity, making it an interesting subject for research in medicinal chemistry.

Structural Similarities and Variations

Several compounds share structural similarities with (S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester. These include variations in the pyridine substitution pattern and the type of heterocyclic ring used (e.g., piperidine instead of pyrrolidine).

Table: Comparison of Structurally Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl esterPyrrolidine ring, cyano group, pyridine moietyChiral center, potential for biological activity
3-(4-Methyl-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl esterMethyl substitution on pyridineAltered biological activity due to methyl group
2-(6-Tert-butyl-3-cyano-pyridin-2-ylsulfanyl)Tertiary butyl and cyano groupsIncreased lipophilicity
4-(3-Cyano-pyridin-2-sulfanyl)phenyl derivativesPhenyl ring additionDifferent pharmacological properties

Research Findings and Future Directions

Research on (S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is ongoing, with a focus on its potential therapeutic applications. Further studies are needed to fully explore its interactions within biological systems and to assess its efficacy and safety as a pharmaceutical candidate.

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